molecular formula C9H15ClN2 B1680311 beta-Phenylisopropylhydrazine hydrochloride CAS No. 66-05-7

beta-Phenylisopropylhydrazine hydrochloride

Cat. No. B1680311
CAS RN: 66-05-7
M. Wt: 186.68 g/mol
InChI Key: HXCTUSBYMZQLKB-UHFFFAOYSA-N
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Description

Beta-Phenylisopropylhydrazine hydrochloride, also known as pheniprazine, is a potent and long-acting inhibitor of monoamine oxidase . It has been used in laboratory settings . It is structurally similar to amphetamine .


Synthesis Analysis

While specific synthesis methods for beta-Phenylisopropylhydrazine hydrochloride were not found, there are general methods for synthesizing hydrazine derivatives. For instance, one method involves cyclization of 1,2-diamine derivatives with sulfonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of beta-Phenylisopropylhydrazine hydrochloride include a molecular weight of 150.23 and a formula of C9H14N2 . Other properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Non-Carcinogenic Properties

Neurophysiological Effects

Research on the isolated cerebral cortex of dogs revealed that beta-Phenylisopropylhydrazine exhibits an initial stimulant effect followed by a delayed depressant effect. These effects are attributed to its amphetamine-like nature and monoamine oxidase (MAO) inhibitor activity (Sinha, Tangri, & Bhargava, 1966).

Monoamine Oxidase Inhibition

Beta-Phenylisopropylhydrazine is a potent and long-acting monoamine oxidase inhibitor. It shows significant inhibition of monoamine oxidase in both liver and brain homogenates and has a prolonged effect, observable up to seven days or more after treatment in rats. This inhibitor activity is crucial for understanding its pharmacological properties (Horita, 1958).

Environmental and Wastewater Treatment Studies

Research on the treatment of phenylhydrazine hydrochloride wastewater, a by-product in the production of pesticides and medicine, indicates that methods like resin adsorption and Fenton oxidation can significantly improve the biodegradability of this toxic wastewater (Xi-zhi, 2013).

Serotonin Synthesis Inhibition

Studies have shown that beta-Phenylisopropylhydrazine affects serotonin synthesis in the mouse brain. It inhibits the decarboxylation of 5-hydroxytryptophan, significantly impacting serotonin levels. This effect is critical for understanding its neurochemical impact (Dubnick, Leeson, & Phillips, 1962).

Safety And Hazards

Beta-Phenylisopropylhydrazine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and may cause cancer .

Future Directions

While specific future directions for beta-Phenylisopropylhydrazine hydrochloride were not found, it’s worth noting that the Carcinogenic Potency Database is a widely used resource for the results of chronic, long-term animal cancer tests on chemicals, which could be relevant for future research .

properties

IUPAC Name

1-phenylpropan-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h2-6,8,11H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCTUSBYMZQLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021149
Record name beta-Phenylisopropylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Phenylisopropylhydrazine hydrochloride

CAS RN

66-05-7
Record name Hydrazine, (1-methyl-2-phenylethyl)-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=66-05-7
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Record name Catroniazid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78085
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Catroniazid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Phenylisopropylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WB Quay - Proceedings of the Society for Experimental …, 1959 - journals.sagepub.com
… The more potent and longer-acting inhibitor, beta-phenylisopropylhydrazine hydrochloride (JB-5 16 or PIH) ( 9 ) significantly depressed HSD in both rats and deer mice (Table I). In …
Number of citations: 3 journals.sagepub.com
T Kikuchi - The Japanese Journal of Pharmacology, 1962 - jstage.jst.go.jp
METHODS Unanesthetized rabbit, weighing 2 to 3 kg, was used for the experiment. The head of the animal was fixed on the stereotaxic instrument (Todai Noken type). Under ether …
Number of citations: 18 www.jstage.jst.go.jp
O Gomazkow - Acta Biologica et Medica Germanica, 1966 - europepmc.org
… Effects of lifelong administration of beta-phenylisopropylhydrazine hydrochloride and thiocarbamylhydrazine in mice. …
Number of citations: 1 europepmc.org

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